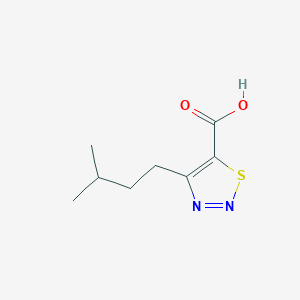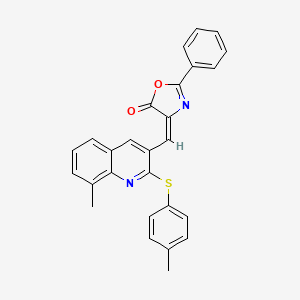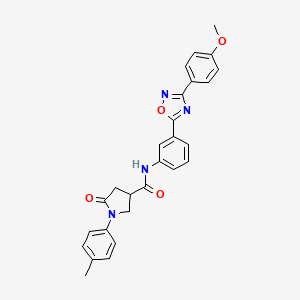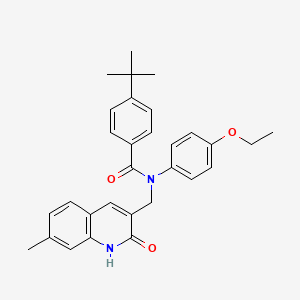
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DPOP is a member of the oxadiazole family of compounds, which has been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. Additionally, N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to enhance the activity of neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation, as well as enhance the activity of neurotrophic factors. Additionally, N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have low toxicity in animal models, which makes it a potentially safe compound for further research. However, one limitation of using N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide and to optimize its pharmacological properties. Further research is also needed to determine the safety and efficacy of N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in human subjects.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,3-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with hydrazine hydrate and phenyl isocyanate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-6-10-16(14(13)2)20-17(23)11-12-18-21-19(22-24-18)15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXMSDDTVGWSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)

![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)









![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)